molecular formula C19H21N2O4P B11418071 Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11418071
M. Wt: 372.4 g/mol
InChI Key: QVQNATATDGDWMQ-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a benzylamino group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with dimethyl phosphite in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxazole ring may also interact with nucleic acids, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C19H21N2O4P

Molecular Weight

372.4 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21N2O4P/c1-14-9-11-16(12-10-14)17-21-19(26(22,23-2)24-3)18(25-17)20-13-15-7-5-4-6-8-15/h4-12,20H,13H2,1-3H3

InChI Key

QVQNATATDGDWMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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